P,P-di-tert-butylphosphinothioic amide

Beschreibung

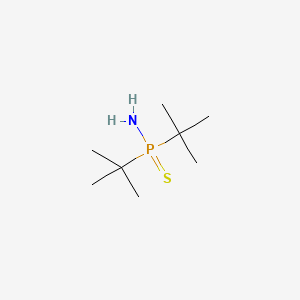

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C8H20NPS |

|---|---|

Molekulargewicht |

193.29 g/mol |

IUPAC-Name |

2-[amino(tert-butyl)phosphinothioyl]-2-methylpropane |

InChI |

InChI=1S/C8H20NPS/c1-7(2,3)10(9,11)8(4,5)6/h1-6H3,(H2,9,11) |

InChI-Schlüssel |

KUAZCKKMNPBDNX-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)P(=S)(C(C)(C)C)N |

Herkunft des Produkts |

United States |

Synthetic Methodologies for P,p Di Tert Butylphosphinothioic Amide and Its Analogues

Established Synthetic Routes to P,P-di-tert-butylphosphinothioic Amide: Methodologies and Optimization Strategies

The preparation of this compound often relies on foundational reactions that have been refined over time to improve efficiency and yield. Key to these methods is the use of readily available phosphorus precursors.

Preparation from tert-butylphosphinous chloride Precursors

A common and effective starting point for the synthesis of this compound involves the use of di-tert-butylphosphinous chloride. This precursor can be reacted with an appropriate nitrogen source, followed by sulfurization to yield the desired phosphinothioic amide. The robust nature of the tert-butyl groups provides steric hindrance that can influence the reactivity and stability of the intermediates and final product.

Another related approach begins with P,P-dichlorophenylphosphine, which is first reacted with diethylamine (B46881) to produce N,N-diethylamino-chloro-phenylphosphine. nih.gov This key intermediate can then be subjected to further reactions to introduce the tert-butyl groups and subsequently converted to the phosphinothioic amide. nih.gov

Comparison of Reaction Conditions and Yields in this compound Synthesis

The efficiency of synthesizing this compound is highly dependent on the specific reaction conditions employed. Factors such as the choice of solvent, temperature, and the nature of the reagents can significantly impact the final yield and purity of the product. For instance, the synthesis of N-tert-butyl amides has been achieved with excellent isolated yields through the reaction of nitriles with di-tert-butyl dicarbonate, catalyzed by copper(II) triflate under solvent-free conditions at room temperature. researchgate.net While not a direct synthesis of the title compound, this highlights the optimization of amide formation involving the tert-butyl group.

Optimization studies often involve screening various catalysts and reaction parameters. For example, in the synthesis of N-tert-butyl amides, a range of copper catalysts were evaluated, with copper(II) triflate demonstrating high efficiency. researchgate.net The reaction was found to be effective with a catalyst loading as low as 5 mol%. researchgate.net Such optimization strategies are crucial for developing scalable and cost-effective synthetic protocols.

| Catalyst | Temperature (°C) | Solvent | Yield (%) | Reference |

| Cu(OTf)2 | Room Temp | Solvent-free | 87 | researchgate.net |

| CuCl | 50 | Not specified | Ineffective | researchgate.net |

| CuI | 50 | Not specified | Ineffective | researchgate.net |

| CuO | 50 | Not specified | Ineffective | researchgate.net |

| CuBr | 50 | Not specified | Ineffective | researchgate.net |

Novel Approaches in P-Stereogenic Phosphinothioic Amide Synthesis

The development of methods to control the stereochemistry at the phosphorus center is a major focus in modern organophosphorus chemistry, leading to the synthesis of enantiomerically enriched P-stereogenic phosphinothioic amides.

Directed Lithiation Strategies for Functionalized P-Stereogenic Phosphinic Amides

Directed ortho-lithiation (DoLi) has emerged as a powerful tool for the diastereoselective synthesis of P-stereogenic phosphinic amides. nih.govtib.eu This strategy typically involves the use of a chiral auxiliary attached to the phosphorus atom, which directs the deprotonation of an ortho-position on an adjacent aryl group. The resulting lithiated intermediate can then be quenched with an electrophile to introduce a new functional group with high stereocontrol. nih.govtib.eu

For example, the directed ortho-lithiation of (SC)-P,P-diphenylphosphinic amides with t-BuLi, followed by an electrophilic quench, yields functionalized derivatives with diastereomeric ratios up to 98:2. nih.govtib.eu A variety of substituents, including halogens, hydroxyl, azido, and alkyl groups, can be introduced in this manner. nih.gov This methodology has also been successfully applied to aminophosphazenes, providing an efficient route to P-chiral ortho-functionalized derivatives, which can be converted to phosphinothioic amides. nih.govacs.org

Stereocontrol and Diastereoselective Synthesis of P-Stereogenic Derivatives

Achieving high levels of stereocontrol is paramount in the synthesis of P-stereogenic compounds. Chiral auxiliaries play a crucial role in many synthetic strategies. nih.gov For instance, l-menthol (B7771125) has been employed as a chiral auxiliary in the synthesis of diastereomerically pure aminophosphine (B1255530) boranes, which serve as reactive intermediates for producing other P-stereogenic compounds. researchgate.net

Another effective strategy involves the use of chiral auxiliaries like (1S,2S)-2-aminocyclohexanol. nih.gov This method relies on the highly diastereoselective formation of a P(V) oxazaphospholidine, followed by a diastereoselective ring-opening with an organometallic reagent, which proceeds with inversion of configuration at the phosphorus center. nih.gov This approach allows for the synthesis of a variety of enantiomerically enriched phosphine (B1218219) oxides, which can be precursors to phosphinothioic amides. nih.gov

Catalytic asymmetric synthesis represents a more advanced and efficient approach. nih.govthieme.de Although still a developing area, organocatalytic methods are being explored for the stereoselective construction of P-stereogenic centers. nih.gov These methods, including desymmetrization and kinetic resolution, offer the potential for more direct and atom-economical routes to enantiopure P-stereogenic compounds. nih.gov

Derivatization Strategies and Functional Group Transformations of this compound

This compound can serve as a scaffold for further chemical modifications. The P-N bond can be cleaved under certain conditions, and the phosphinothioic group can undergo various transformations. For example, P-stereogenic phosphinic amides have been transformed into P-stereogenic methyl phosphinates by replacing the chiral auxiliary with a methoxy (B1213986) group. nih.gov Furthermore, the insertion of benzyne (B1209423) into the P-N bond of a P-stereogenic phosphinic amide has been demonstrated, proceeding with retention of the phosphorus configuration. nih.gov

These derivatization strategies expand the utility of this compound and its analogues, allowing for their incorporation into a wider range of target molecules with specific functionalities and stereochemical requirements.

N-Alkylation and N-Acylation Reactions of Phosphinothioic Amides

The functionalization of the nitrogen atom in phosphinothioic amides through alkylation and acylation represents a fundamental approach to diversifying this class of compounds.

N-Alkylation: The direct N-alkylation of primary phosphinothioic amides can be achieved using various alkylating agents. While general methods for the N-alkylation of amides with alkyl halides exist, often requiring strong bases like sodium hydride or organolithium reagents to deprotonate the amide nitrogen, milder and more functional-group-tolerant procedures are continually being sought. stackexchange.com For phosphinic (thio)amides, a notable advancement involves the use of alcohols as alkylating agents in the presence of a ruthenium catalyst via a transfer hydrogenation mechanism. This method is advantageous as it proceeds in high yields and generates water as the only byproduct, offering a greener alternative to traditional alkylation strategies. researchgate.net Although direct examples specifically detailing the N-alkylation of this compound with a broad range of electrophiles in the primary literature are not extensively documented in the provided search results, the general principles of amide alkylation suggest that reactions with alkyl halides under basic conditions or with alcohols using transition metal catalysis are viable routes. escholarship.orgrsc.orgorganic-chemistry.org

N-Acylation: The N-acylation of phosphinothioic amides provides access to N-acylphosphinothioic amides, which are valuable synthetic intermediates. The reaction of phosphonothioamidates with various acid chlorides has been shown to produce N-acylated derivatives. researchgate.net This transformation is analogous to the general reaction of primary or secondary amines with acyl chlorides, which proceeds via a nucleophilic addition-elimination mechanism to form the corresponding amide. chemguide.co.ukkhanacademy.org While specific examples for this compound are not detailed in the provided results, the reactivity of the amide nitrogen suggests that it can act as a nucleophile to attack the electrophilic carbonyl carbon of an acyl chloride, leading to the formation of the N-acylated product. The synthesis of N-acylpyrroles from primary aromatic amides using thionyl chloride and 2,5-dimethoxytetrahydrofuran (B146720) highlights an alternative activation strategy for amides that could potentially be adapted for phosphinothioic amides. organic-chemistry.org

Modifications of the Phosphinothioic Moiety

Alterations to the phosphinothioic core of this compound open up another dimension for creating structural diversity. The sulfur atom in the P=S bond is nucleophilic and can react with electrophiles. msu.edu This reactivity allows for various transformations. For instance, the synthesis of N-acylsulfenamides from primary amides and N-thiosuccinimides demonstrates the possibility of forming N-S bonds, although this specific reaction leads to a different class of compounds. nih.govnih.gov The general principle of sulfur's nucleophilicity suggests that the thiono group in this compound could potentially react with alkylating or other electrophilic agents, leading to the formation of S-substituted derivatives. However, specific literature detailing such modifications on this compound was not found in the provided search results.

Reactivity and Mechanistic Studies of P,p Di Tert Butylphosphinothioic Amide

Fundamental Reactivity Patterns of P,P-di-tert-butylphosphinothioic Amide

The reactivity of this compound is characterized by the significant steric hindrance imposed by the two tert-butyl groups attached to the phosphorus atom. This steric bulk profoundly influences its stability and the accessibility of its reactive centers to incoming reagents.

Hydrolytic Stability and Oxidation Resistance

This compound exhibits considerable hydrolytic stability. Amide bonds, in general, are relatively resistant to hydrolysis, requiring forcing conditions such as prolonged heating in strong acidic or basic solutions to proceed at a significant rate. nih.govresearchgate.netorganic-chemistry.org The presence of the bulky tert-butyl groups in this compound further shields the electrophilic phosphorus center from nucleophilic attack by water or hydroxide (B78521) ions, rendering it even more stable towards hydrolysis compared to less sterically hindered phosphinothioic amides. Studies on related sterically shielded amides have demonstrated that introducing bulky substituents can significantly decrease the rate of enzymatic and chemical hydrolysis. nih.gov

Similarly, the oxidation of this compound is not readily achieved. While the sulfur atom in a phosphinothioic amide can be oxidized, the steric congestion around the P=S bond in this particular molecule makes it less susceptible to attack by common oxidizing agents. The oxidation of sulfur in related compounds typically requires potent oxidants. nih.gov The oxidation of the nitrogen atom or the α-carbon of the amide is also a known transformation for some amides, but often requires specific catalytic systems. libretexts.org

Nucleophilic and Electrophilic Reactivity at Phosphorus, Sulfur, and Nitrogen Centers

The reactivity of this compound is centered around the phosphorus, sulfur, and nitrogen atoms, each exhibiting distinct nucleophilic and electrophilic characteristics.

Phosphorus Center: The phosphorus atom is electrophilic due to the electron-withdrawing effects of the neighboring sulfur and nitrogen atoms. However, nucleophilic attack at the phosphorus center is severely hindered by the two bulky tert-butyl groups. This steric hindrance makes reactions that require direct nucleophilic substitution at the phosphorus atom challenging.

Sulfur Center: The sulfur atom of the thiophosphoryl group (P=S) possesses nucleophilic character. researchgate.net It can react with various electrophiles. However, the nucleophilicity of the sulfur atom is tempered by the steric bulk of the tert-butyl groups, which can impede the approach of electrophiles.

Nitrogen Center: The nitrogen atom of the amide group has a lone pair of electrons and can act as a nucleophile. The N-H proton is also acidic and can be removed by a strong base, generating a nucleophilic amide anion. This anion can then participate in various reactions. For instance, ortho-lithiation of N,N-diisopropyl-P,P-diphenylphosphinothioic amide has been successfully achieved, demonstrating the feasibility of deprotonation at a site remote to the nitrogen, which in turn highlights the potential for functionalization following N-deprotonation in related systems. researchgate.net

Investigation of Reaction Mechanisms Involving this compound

While specific mechanistic studies on this compound are limited, insights can be drawn from computational and kinetic studies of related phosphinothioic amides and other amide systems.

Computational Elucidation of Reaction Pathways (e.g., [2+2] cycloaddition mechanisms)

Computational studies, primarily using density functional theory (DFT), have been instrumental in elucidating the reaction mechanisms of related phosphorus compounds. For example, DFT calculations have been employed to investigate the mechanism of amide bond formation catalyzed by phosphine-based reagents, confirming the involvement of key phosphonium (B103445) intermediates. rsc.org

While no specific computational studies on the [2+2] cycloaddition of this compound have been reported, this type of reaction is a known pathway for other P=S containing compounds. Theoretical calculations would be invaluable in determining the feasibility and energetics of such a reaction pathway for this sterically encumbered system. The high steric demand of the tert-butyl groups would likely impose a significant energetic barrier for the formation of a four-membered ring intermediate, making this pathway less favorable compared to less hindered analogs.

Kinetic Studies and Transition State Analysis

Transition state analysis, often performed in conjunction with computational studies, would be essential to understand the high activation barriers associated with reactions of this bulky molecule. For instance, in a nucleophilic attack at the phosphorus center, the transition state would be highly crowded and energetically unfavorable due to severe steric clashes between the incoming nucleophile and the tert-butyl groups.

Activation Strategies for this compound Derivatives

The inherent stability and often low reactivity of this compound necessitate the use of activation strategies to promote its participation in chemical transformations. These strategies typically involve enhancing the electrophilicity of the phosphorus center or increasing the nucleophilicity of the nitrogen or sulfur atoms.

One common strategy for activating amides is N-functionalization. For thioamides, N-activation by groups such as tert-butoxycarbonyl (Boc) can decrease the resonance stabilization of the N-C(S) bond, thereby activating the thioamide for nucleophilic attack. This approach could potentially be applied to this compound to facilitate reactions at the phosphorus center.

Another approach involves the deprotonation of the amide N-H bond to generate a more potent nucleophile. The resulting anion can then react with a variety of electrophiles, allowing for the introduction of new functional groups. The successful ortho-lithiation of a related phosphinothioic amide suggests that deprotonation strategies can be effective for this class of compounds. researchgate.net

Coordination Chemistry and Ligand Design Principles

Complexation Behavior of P,P-di-tert-butylphosphinothioic Amide with Transition Metals

The interaction of this compound with transition metals is a subject of significant interest due to the diverse applications of transition metal complexes in catalysis and materials science. libretexts.org The bulky tert-butyl groups play a crucial role in influencing the coordination number and geometry of the resulting metal complexes, often leading to low-coordinate species with enhanced reactivity. rsc.orgresearchgate.net

The synthesis of transition metal complexes incorporating this compound typically involves the reaction of a suitable metal precursor with the ligand. A common methodology is the salt metathesis reaction, where a deprotonated form of the ligand, such as its lithium or potassium salt, is reacted with a transition metal halide. This deprotonation is usually achieved by treating the amide with a strong base like butyllithium. nih.govnih.gov An alternative route is the direct reaction of the neutral ligand with a metal complex that has labile ligands, such as acetonitrile (B52724) or cyclooctadiene.

These reactions are generally carried out under an inert atmosphere in dry, aprotic solvents to prevent ligand degradation and the formation of unwanted side products. The resulting complexes are often isolated as air-stable solids.

Table 1: Common Methodologies for Synthesis of Related Phosphinoamide Metal Complexes

| Methodology | Description | Typical Reagents |

| Salt Metathesis | Reaction of a deprotonated ligand salt with a metal halide. | Ligand, n-Butyllithium, Metal Halide (e.g., FeCl₂, MnCl₂) |

| Ligand Exchange | Displacement of labile ligands from a metal center by the desired ligand. | Ligand, Metal Precursor with Labile Ligands (e.g., [Pd(allyl)Cl]₂) |

| Direct Reaction | Reaction of the neutral ligand with a metal precursor. | Ligand, Metal Salt (e.g., CdCl₂, Hg(CH₃COO)₂) |

This compound is a potentially ambidentate ligand, meaning it can coordinate to a metal center through different atoms. After deprotonation of the nitrogen atom to form the [ (t-Bu)₂P(S)NH]⁻ anion, the ligand offers two primary chelation modes: P,S-chelation and P,N-chelation. youtube.com

P,S-Chelation: In this mode, the metal center is coordinated by both the phosphorus atom and the sulfur atom, forming a four-membered chelate ring. This is a common coordination mode for related thiophosphorylated ligands. The soft sulfur atom generally prefers to bind to soft transition metals.

P,N-Chelation: Alternatively, coordination can occur through the phosphorus and the deprotonated nitrogen atom. This would also result in a four-membered chelate ring. The hard nitrogen donor would favor coordination to harder transition metals.

The preference for one chelation mode over the other depends on several factors, including the nature of the metal ion (hard/soft acid-base principles), the steric environment imposed by the bulky tert-butyl groups, and the presence of other ligands in the coordination sphere. ub.edu In some cases, the ligand may act as a monodentate donor, coordinating only through the phosphorus or sulfur atom, or it could act as a bridging ligand between two metal centers. For related phosphinoamide ligands, zwitterionic complexes have been observed where one metal center is ligated by the phosphine (B1218219) donors and another by the amide donors. nih.gov

The presence of bulky tert-butyl substituents on the phosphorus atom of this compound has significant stereochemical implications. The steric hindrance caused by these groups can influence the geometry of the resulting metal complexes, often favoring less crowded arrangements. This steric pressure can also lead to the formation of specific stereoisomers.

For chiral complexes, the bulky nature of the ligand can play a role in stereoselectivity during reactions. In related chiral phosphine ligands, the stereochemistry can be influenced by the structure of the phosphine itself. ub.edu While this compound is not chiral itself, its coordination to a prochiral metal center or its use in conjunction with other chiral ligands can lead to diastereomeric complexes with distinct physical and chemical properties. The conformational rigidity imposed by the tert-butyl groups can be a critical factor in controlling the stereochemical outcome of catalytic reactions.

Main Group Metal Coordination Chemistry of this compound Derivatives

The coordination chemistry of this compound is not limited to transition metals. Its derivatives also form stable complexes with main group metals, where the bulky substituents are crucial for stabilizing low coordination numbers. rsc.orgresearchgate.net

Complexes of this compound derivatives with alkali and alkaline earth metals are typically synthesized by the deprotonation of the amide N-H bond. Common synthetic strategies include the reaction of the neutral ligand with organometallic bases like n-butyllithium or with metal hydrides such as potassium hydride. at.uaresearchgate.net Another approach is the metathesis reaction between a pre-formed alkali metal salt of the ligand and an alkaline earth metal halide. nih.gov

In the resulting complexes, the alkali or alkaline earth metal ion is typically coordinated by the deprotonated nitrogen atom and may also exhibit interactions with the sulfur atom. The coordination sphere of the metal is often completed by solvent molecules, such as tetrahydrofuran (B95107) (THF) or diethyl ether, in which the reaction is performed. nih.goviastate.edu X-ray diffraction studies of related bulky amide complexes have revealed that the coordination number and geometry can vary depending on the size of the metal ion and the steric bulk of the ligands. nih.gov

Table 2: Synthetic Routes to Related Alkali and Alkaline Earth Metal Amide Complexes

| Metal Group | Synthetic Method | Description |

| Alkali Metals | Direct Deprotonation | Reaction of the amide ligand with n-butyllithium or potassium hydride. |

| Alkaline Earth Metals | Salt Metathesis | Reaction of an alkali metal amide salt with an alkaline earth metal diiodide. |

| Alkaline Earth Metals | Elimination | Reaction of the amide ligand with a metal bis(trimethylsilyl)amide, eliminating volatile silylamine. |

The Group 12 metals—zinc, cadmium, and mercury—exhibit interesting coordination chemistry with phosphinothioic amide ligands. Following the principles of Hard and Soft Acids and Bases (HSAB), zinc(II) is a borderline acid, while cadmium(II) and mercury(II) are soft acids. Given that the deprotonated [ (t-Bu)₂P(S)NH]⁻ ligand possesses a borderline nitrogen donor and a soft sulfur donor, it can adapt its coordination to the specific Group 12 metal.

With the softer metals, cadmium and mercury, strong coordination to the sulfur atom is expected. nih.govrsc.org Studies on related systems have shown that cadmium and mercury can form complexes with varying coordination numbers and geometries, including dimeric and trimeric structures where the ligands bridge multiple metal centers. nih.govrsc.orgmdpi.com For instance, mercury(II) complexes with phosphine ligands can range from linear two-coordinate to distorted tetrahedral and even higher coordination numbers, sometimes involving bridging anions. nih.govnih.gov

Zinc(II) complexes with related amide-containing ligands have been investigated as models for metalloenzymes and as catalysts for polymerization reactions. nih.govrsc.org In these complexes, zinc often adopts a tetrahedral coordination geometry. For this compound, coordination to zinc could involve either P,S- or P,N-chelation, or the ligand could bridge zinc centers, leading to polynuclear structures. nih.govnih.gov The specific geometry would be highly dependent on the reaction stoichiometry and the presence of other coordinating species.

Structure-Activity Relationships in this compound Complexes

Detailed research findings and data tables concerning the structure-activity relationships of this compound complexes are not available in the reviewed scientific literature. While extensive research exists on related phosphine and phosphinamide ligands, the specific data for the title compound could not be retrieved.

Catalytic Applications of P,p Di Tert Butylphosphinothioic Amide and Its Metal Complexes

Homogeneous Catalysis Mediated by P,P-di-tert-butylphosphinothioic Amide Ligands

Homogeneous catalysis, where the catalyst and reactants exist in the same phase, is a cornerstone of modern chemical synthesis. The performance of metal catalysts in these reactions is critically dependent on the nature of the coordinating ligands. While bulky, electron-rich phosphines are known to be highly effective ligands for various cross-coupling reactions, the direct application of this compound as a ligand is not extensively documented. Instead, its primary utility in this context is as a key intermediate in the synthesis of more complex, catalytically active phosphine (B1218219) ligands.

The formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings, is fundamental to organic synthesis. The efficiency of these transformations often relies on the use of sterically hindered and electron-donating phosphine ligands. While ligands like t-BuXPhos and other dialkylbiarylphosphines are staples in this field, there is a lack of direct evidence in the scientific literature for the use of this compound itself as a ligand in these reactions. Its role is primarily as a precursor to P-stereogenic phosphine ligands, which can then be applied in catalysis.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming carbon-nitrogen bonds. wikipedia.orgyoutube.com This reaction's success is heavily reliant on the design of the phosphine ligand. nih.govorganic-chemistry.org Catalyst systems employing bulky, electron-rich ligands have demonstrated broad substrate scope, facilitating the coupling of various aryl halides with amines, amides, and other nitrogen-containing nucleophiles. nih.govresearchgate.net However, similar to C-C bond formation, the direct use of this compound as a ligand in C-N cross-coupling reactions is not a common strategy. Its value lies in its role as a modifiable scaffold for creating specialized chiral ligands.

The true value of the this compound scaffold in homogeneous catalysis is realized in the synthesis of P-stereogenic ligands for asymmetric reactions. nih.gov The development of methods to synthesize enantiomerically pure phosphorus compounds is crucial, as the absolute stereochemistry at the phosphorus center often dictates the activity and selectivity of the resulting catalyst. nih.gov

Phosphinothioic amides and their phosphinic amide analogues serve as excellent precursors for creating P-chiral ligands because the P-N bond can be manipulated and replaced stereospecifically. A common strategy involves the diastereoselective synthesis of a phosphinic or phosphinothioic amide using a chiral amine auxiliary. The resulting diastereomers can often be separated by chromatography or crystallization. Subsequent cleavage of the P-N bond allows for the introduction of other groups, leading to the formation of P-chiral tertiary phosphines or phosphine oxides with high enantiomeric purity. rsc.org

For example, P-stereogenic diarylphosphinic amides can be synthesized with high diastereoselectivity and subsequently transformed into valuable tertiary phosphine oxides. rsc.org These chiral phosphine derivatives are highly sought after as ligands in a multitude of transition-metal-catalyzed asymmetric transformations. rsc.orgresearchgate.netresearcher.life The synthesis of enantiopure ligands like QuinoxP* and BenzP* often proceeds through secondary phosphine-borane intermediates, which themselves can be derived from chiral phosphinic amide precursors. researchgate.net

Table 1: Examples of P-Stereogenic Ligand Precursors Derived from Phosphinic/Phosphinothioic Amides

| Precursor Type | Synthetic Strategy | Resulting Chiral Moiety | Potential Application |

| P-Stereogenic Phosphinic Amide | Diastereoselective synthesis & separation | P-Chiral Tertiary Phosphine Oxide | Asymmetric Hydrogenation |

| P-Stereogenic Phosphinothioic Amide | Stereospecific P-N bond cleavage | P-Chiral Phosphine-Borane | Rh-catalyzed Hydrogenations |

| (SC)-P,P-diphenylphosphinic amides | Directed ortho lithiation (DoLi) | Functionalized P-Chiral Phosphinic Amides | Precursors for various P-chiral ligands |

Organocatalysis Utilizing this compound

Beyond serving as precursors to ligands for metal catalysis, derivatives of this compound have emerged as powerful organocatalysts in their own right. Specifically, chiral thiophosphoric acids derived from these amides function as effective Brønsted acid catalysts for a variety of asymmetric transformations. beilstein-journals.orgbeilstein-journals.org

The synthesis of these chiral organocatalysts often begins with a P-stereogenic phosphinothioic amide. A reliable method to convert the resolved amide into the desired chiral thiophosphorus acid is the Stec reaction, which proceeds with retention of configuration at the phosphorus center. beilstein-journals.org This provides a scalable and straightforward route to C1-symmetrical chiral phosphorus acids (CPAs). These catalysts possess a bifunctional nature, with both an acidic proton and a basic thiophosphoryl group, enabling them to activate substrates through hydrogen bonding. beilstein-journals.orgnih.gov

These thiophosphoramide-derived organocatalysts have been evaluated in several asymmetric reactions. For instance, they have been used in the asymmetric Michael addition of aldehydes and ketones to various electrophiles like N-substituted maleimides and β-nitrostyrene. researchgate.net Although in some specific applications, such as the transfer hydrogenation of 2-phenylquinoline, the initial C1-symmetrical thiophosphorus acids showed modest efficacy, the synthetic work has been invaluable for developing new structural design elements for future organocatalysts. beilstein-journals.org

Table 2: Applications of Chiral Thiophosphoramide-Derived Organocatalysts

| Catalyst Type | Reaction | Substrates | Enantioselectivity |

| 1,2-Diamine Derived Thiophosphoramide | Michael Addition | Aldehydes/Ketones + N-substituted maleimides | High yields and enantioselectivities reported. researchgate.net |

| C1-Symmetrical Thiophosphorus Acid | Transfer Hydrogenation | 2-Phenylquinoline | Modest enantiomeric excess observed. beilstein-journals.org |

| Chiral Thiophosphoramide | Michael Addition | Carbonyls + β-nitrostyrene | Effective catalytic activity reported. researchgate.net |

Catalyst Design and Optimization Strategies Incorporating this compound Scaffolds

The this compound framework is a valuable and versatile platform for modern catalyst design. researchgate.net Its utility stems from the relative ease of synthesis and the ability to readily functionalize the molecule to create a diverse library of potential catalysts and ligands. The steric bulk provided by the two tert-butyl groups creates a well-defined chiral pocket around the phosphorus center once a chiral element is introduced.

Strategies for catalyst design often leverage the P-N bond of the amide as a synthetic handle. By starting with a racemic phosphinothioic chloride and reacting it with an optically pure amine, diastereomeric amides are formed that can be separated. This resolution is a key step in accessing enantiopure P-stereogenic building blocks. beilstein-journals.org

Once the enantiopure amide is secured, it can be converted into a variety of target catalysts:

For Homogeneous Catalysis: The amide can be transformed into P-chiral phosphines, phosphine oxides, or other ligand classes suitable for asymmetric transition-metal catalysis. rsc.org

For Organocatalysis: The amide can be converted into chiral thiophosphoric acids or other bifunctional derivatives that operate as metal-free catalysts. beilstein-journals.orgresearchgate.net

This modular approach allows for systematic tuning of the catalyst's steric and electronic properties by varying the substituents on the amide nitrogen or on the phosphorus atom itself (if synthetic routes permit). This tunability is crucial for optimizing catalyst performance for a specific chemical transformation. The development of synthetic routes to these scaffolds, such as palladium-catalyzed hydrophosphinylation to create precursors, further expands the possibilities for designing novel and efficient catalysts based on this privileged structure. beilstein-journals.org

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of P,P-di-tert-butylphosphinothioic amide, offering detailed insights into its structural features and purity. The presence of various NMR-active nuclei, such as ³¹P, ¹H, and ¹³C, allows for a multi-faceted analysis of the molecule.

³¹P NMR Spectroscopy for Phosphorus Environments and Enantiomeric Excess Determination

³¹P NMR spectroscopy is particularly powerful for analyzing organophosphorus compounds due to its high natural abundance (100%), spin of ½, and a wide range of chemical shifts that are highly sensitive to the electronic and steric environment of the phosphorus atom. huji.ac.ilorganicchemistrydata.org For this compound, the phosphorus atom is in a pentavalent (P(V)) state, bonded to two carbon atoms, a nitrogen atom, and a sulfur atom. The chemical shift in the ³¹P NMR spectrum provides a direct probe of this specific environment. While the exact chemical shift for this compound is not widely reported, related phosphinothioic acid derivatives and other P(V) compounds with P-C, P-N, and P=S bonds typically exhibit signals in a characteristic region of the ³¹P NMR spectrum. sjtu.edu.cn For instance, phosphinic amide derivatives have been observed in various ranges, and the presence of the thiocarbonyl group generally influences the shift compared to its oxo-analogue.

Beyond simple structural confirmation, ³¹P NMR is a critical technique for determining the enantiomeric excess (ee) of chiral phosphorus compounds. researchgate.net For chiral derivatives of this compound, where a stereogenic center might be introduced on a substituent of the amide nitrogen, chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) can be employed. The reaction of a chiral phosphinothioic amide with a chiral agent generates diastereomers, which are, in principle, distinguishable in the ³¹P NMR spectrum, presenting separate signals. The relative integration of these signals allows for a quantitative determination of the enantiomeric excess. This method is often preferred for its speed and simplicity compared to chromatographic techniques. researchgate.net

Table 1: General Chemical Shift Ranges for Related Phosphorus Compounds in ³¹P NMR

| Phosphorus Compound Type | Typical Chemical Shift Range (ppm) |

| Trialkylphosphines (R₃P) | -60 to +20 |

| Triarylphosphines (Ar₃P) | -10 to +10 |

| Phosphine (B1218219) Sulfides (R₃P=S) | +20 to +60 |

| Phosphinic Acids (R₂P(O)OH) | +25 to +50 |

| Phosphinic Amides (R₂P(O)NR'₂) | +20 to +40 |

| Phosphinothioic Amides (R₂P(S)NR'₂) (Estimated) | +50 to +90 |

Note: The estimated range for phosphinothioic amides is based on general trends observed for related organophosphorus compounds where sulfur substitution for oxygen typically leads to a downfield shift.

¹H and ¹³C NMR Spectroscopic Analysis

¹H and ¹³C NMR spectra provide complementary structural information for this compound.

In the ¹H NMR spectrum , the most prominent signal is expected to be from the protons of the two tert-butyl groups. Due to the free rotation around the P-C bonds, the 18 protons of the two tert-butyl groups are chemically equivalent and should appear as a doublet due to coupling with the phosphorus atom (³JP-H). This coupling constant is typically in the range of 10-20 Hz. The protons on the amide nitrogen (-NH₂) would appear as a broad signal, the chemical shift of which can be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena. nih.gov

In the ¹³C NMR spectrum , distinct signals for the carbons of the tert-butyl groups are expected. This would include a signal for the quaternary carbons directly attached to the phosphorus atom and a signal for the methyl carbons. Both of these signals would be split into doublets due to coupling with the phosphorus atom (JP-C). The one-bond coupling constant (¹JP-C) for the quaternary carbon is expected to be larger than the two-bond coupling constant (²JP-C) for the methyl carbons. The chemical shifts for carbons in tert-butyl groups typically appear in the upfield region of the spectrum. researchgate.netrsc.orgorganicchemistrydata.orgresearchgate.net

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Group | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| ¹H | C(CH₃)₃ | 1.0 - 1.5 | Doublet | ³JP-H ≈ 15 |

| NH₂ | Variable (2.0 - 5.0) | Broad Singlet | - | |

| ¹³C | C(CH₃)₃ | 35 - 45 | Doublet | ¹JP-C ≈ 50-60 |

| C(CH₃)₃ | 25 - 35 | Doublet | ²JP-C ≈ 2-5 |

Note: These are estimated values based on data from analogous compounds such as di-tert-butyl-substituted phosphines and other phosphinic amides. rsc.orgacs.org

X-ray Diffraction Studies of this compound and its Complexes

Elucidation of Molecular and Crystal Structures

Mass Spectrometry for Molecular Identification and Mechanistic Insights

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight of this compound and for gaining insights into its structure and stability through the analysis of its fragmentation patterns. miamioh.edu Under electron ionization (EI) or electrospray ionization (ESI), the molecule would first form a molecular ion [M]⁺ or a protonated molecule [M+H]⁺.

The fragmentation of this ion would be expected to follow pathways characteristic of both phosphinothioic compounds and amides. Key fragmentation processes would likely include:

α-Cleavage: The cleavage of the C-C bonds of the tert-butyl groups is a common fragmentation pathway for molecules containing this moiety. This would lead to the loss of a methyl radical (•CH₃, 15 Da) or the formation of a stable tert-butyl cation ([C(CH₃)₃]⁺, m/z = 57).

Loss of tert-butyl radical: Cleavage of the P-C bond could result in the loss of a tert-butyl radical (•C(CH₃)₃, 57 Da).

Amide Bond Cleavage: The cleavage of the P-N bond is also a plausible fragmentation pathway, characteristic of amides, leading to ions corresponding to the phosphinothioic part and the amine part of the molecule. rsc.org

Rearrangements: McLafferty-type rearrangements are possible if appropriate hydrogen atoms are available, although less likely in this specific structure. Rearrangements involving the sulfur atom, similar to those seen in sulfonamides, could also occur. nih.gov

By analyzing the masses of the fragment ions, a detailed picture of the molecule's connectivity can be constructed, confirming its identity. Furthermore, in reaction monitoring, mass spectrometry can be used to identify intermediates and byproducts, providing valuable mechanistic information. nih.gov

Based on the conducted research, no specific experimental data regarding the vibrational (IR, Raman) or electronic (UV-Vis) spectroscopy of this compound could be located. The search results provided general information on the spectroscopic analysis of amides and proteins, but lacked the specific data required to generate a detailed and scientifically accurate article on this compound as per the requested outline.

Therefore, the requested article focusing on the advanced spectroscopic and structural characterization of this compound cannot be generated at this time due to the absence of the necessary scientific data.

Theoretical and Computational Investigations

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity of P,P-di-tert-butylphosphinothioic Amide

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of molecules. A DFT study of this compound would provide fundamental information about its behavior at the molecular level.

Conformational Analysis and Tautomerism Studies

A thorough conformational analysis using DFT would identify the most stable three-dimensional arrangements (conformers) of the molecule. By rotating the bulky di-tert-butylphosphinyl group and the amide moiety, a potential energy surface could be mapped out. This would reveal the global energy minimum structure and the energy barriers between different conformers.

Furthermore, these studies could investigate the potential for tautomerism. For instance, the existence and relative stability of an iminothiol tautomer could be calculated. The energy difference between the amide and its potential tautomeric forms is critical for understanding its chemical behavior and potential reaction pathways.

Reaction Pathway Elucidation and Energy Profile Calculations

DFT calculations are instrumental in mapping the mechanisms of chemical reactions. For this compound, this could involve modeling its synthesis, decomposition, or its reactions with other chemical species. By calculating the energy of reactants, transition states, and products, a complete reaction energy profile can be constructed. This profile would elucidate the step-by-step mechanism of a reaction, identify the rate-determining step, and provide the activation energy, offering a theoretical prediction of reaction kinetics.

Bonding Analysis, Molecular Orbitals (HOMO-LUMO), and Electrostatic Potential Maps

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability.

A bonding analysis, such as Natural Bond Orbital (NBO) analysis, would provide detailed information on the nature of the P-N, P-C, and P=S bonds, including their hybridization and polarity. An electrostatic potential (ESP) map would visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting sites for intermolecular interactions.

Fictional Data Table: Predicted Electronic Properties from a Hypothetical DFT Study

| Parameter | Predicted Value (Arbitrary Units) | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -0.8 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.7 eV | Suggests high kinetic stability |

| Dipole Moment | 3.2 D | Indicates a polar molecule |

Spectroscopic Prediction and Interpretation (e.g., Amide I region, UV-Vis)

DFT methods can predict vibrational (infrared and Raman) and electronic (UV-Vis) spectra. Calculating the vibrational frequencies would allow for the theoretical assignment of experimental IR and Raman peaks. Of particular interest would be the prediction of the Amide I band (primarily C=O stretch) and its coupling to other vibrations, providing a sensitive probe of the local molecular environment. Time-dependent DFT (TD-DFT) could predict the electronic absorption wavelengths (λmax), which correspond to electronic transitions, typically from the HOMO to the LUMO or other low-lying unoccupied orbitals.

Molecular Dynamics Simulations for Solution Behavior

While DFT is excellent for single molecules in a vacuum or with simple solvent models, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in a solvent. An MD simulation of this compound would model the molecule's interactions with hundreds or thousands of solvent molecules over time. This would provide insights into its solvation structure, diffusion characteristics, and how its conformation changes in a solution environment. Such simulations are critical for understanding its behavior in a realistic chemical setting.

Ab Initio Calculations for High-Accuracy Property Prediction

Ab initio methods are a class of quantum chemistry calculations that are, in principle, derived directly from theoretical principles with no inclusion of experimental data. High-level ab initio methods, such as coupled-cluster theory (e.g., CCSD(T)), are often considered the "gold standard" for accuracy. While computationally expensive, these methods could be employed to calculate highly accurate values for key properties of this compound, such as its precise geometry, bond energies, and electronic properties, which can serve as benchmarks for less computationally demanding methods like DFT.

Emerging Research Areas and Future Perspectives

P,P-di-tert-butylphosphinothioic Amide in Supramolecular Chemistry

The unique structural features of this compound, which include a stereogenic phosphorus center, two bulky tert-butyl groups, and an amide functionality with hydrogen bonding capabilities, make it a promising candidate for investigations in supramolecular chemistry.

Host-Guest Chemistry and Molecular Recognition Phenomena

The amide group in this compound can act as both a hydrogen bond donor and acceptor, potentially enabling it to participate in molecular recognition events. While specific host-guest studies involving this compound are not prevalent, the broader field of organophosphorus chemistry has demonstrated the ability of related compounds to form host-guest complexes. Future research could explore the ability of this compound to selectively bind to various guest molecules, driven by hydrogen bonding and other non-covalent interactions. The bulky tert-butyl groups could create a well-defined binding pocket, potentially leading to size- and shape-selective recognition of guests.

Self-Assembly and Supramolecular Architectures

The propensity of amide functionalities to form strong and directional hydrogen bonds is a powerful tool for directing the self-assembly of molecules into well-ordered supramolecular structures. nih.gov Primary amides, for instance, are known to form two-dimensional hydrogen-bonded networks. nih.gov Although this compound is a secondary amide, the N-H proton can still participate in hydrogen bonding. Research into the self-assembly of this compound could reveal the formation of interesting supramolecular architectures, such as dimers, chains, or more complex networks in the solid state and in solution. The interplay between the hydrogen bonding of the amide group and the steric hindrance of the bulky tert-butyl groups would be a key factor in determining the final assembled structure.

Applications in Advanced Functional Systems and Materials Science

The potential for this compound to be incorporated into advanced functional materials is an area ripe for exploration.

Development of Responsive Materials

Stimuli-responsive materials, which change their properties in response to external stimuli, are of great interest for a variety of applications. mdpi.com The hydrogen bonds formed by the amide group of this compound could be sensitive to changes in temperature, pH, or the presence of certain ions. This could lead to the development of responsive materials where the supramolecular structure, and thus the material's properties, can be reversibly altered. For example, a gel composed of self-assembled this compound fibers might undergo a gel-sol transition upon heating or a change in pH.

Surface Chemistry and Hybrid Materials

The functional groups of this compound could be exploited for the modification of surfaces and the creation of hybrid materials. The amide or phosphinothioic group could potentially be used to anchor the molecule to a variety of substrates, such as metal oxides or polymers. This could be used to tune the surface properties of materials, for example, to control wettability or to introduce specific recognition sites. Furthermore, incorporation of this compound into polymer matrices could lead to new hybrid materials with enhanced thermal or mechanical properties.

Future Directions in Catalysis and Synthetic Methodology with this compound Derivatives

The field of catalysis has seen significant contributions from organophosphorus compounds, which often serve as ligands for metal catalysts.

While direct catalytic applications of this compound are not yet reported, its derivatives hold potential. The phosphorus and nitrogen atoms could act as a bidentate ligand for transition metals. The steric bulk of the tert-butyl groups could influence the coordination geometry around the metal center and, consequently, the selectivity of the catalyst. Future synthetic work could focus on the ortho-functionalization of the aryl group (if present) or modification of the amide nitrogen to create a library of ligands for screening in various catalytic reactions. For instance, ortho-lithiation of related N,N-dialkyl-P,P-diphenylphosphinothioic amides has been shown to be an effective method for introducing a range of functional groups. researchgate.net Similar strategies could be applied to derivatives of this compound to generate novel ligands for cross-coupling reactions, asymmetric catalysis, or other important transformations.

Interdisciplinary Research Frontiers and Potential for Innovation

The unique structural and electronic properties of this compound position it as a compound with significant potential for innovation at the intersection of several scientific disciplines. While its primary applications have been within specific domains of chemistry, its inherent characteristics suggest promising avenues for interdisciplinary research. Organophosphorus compounds, in general, are recognized for their diverse applications in medicinal chemistry, agricultural science, and materials science. taylorandfrancis.comfrontiersin.orgrsc.org The specific combination of a phosphinothioic amide backbone with sterically demanding di-tert-butyl groups offers a platform for novel scientific exploration.

The sterically bulky di-tert-butylphosphino groups are known to enhance the solubility of metal complexes and prevent their aggregation. scbt.com This property, combined with the strong electron-donating nature of the phosphino (B1201336) group, is highly valuable in catalysis. Innovations in catalyst design could see this compound or its derivatives being employed in advanced materials science. For instance, its incorporation into polymer matrices could lead to the development of novel catalytic materials with enhanced stability and recyclability. The phosphinothioic amide functional group also presents opportunities for creating bifunctional materials, where the phosphorus center acts as a catalytic site and the amide group allows for hydrogen bonding or other intermolecular interactions to influence the material's bulk properties.

Another burgeoning area of interdisciplinary research is the development of novel sensors. The phosphorus and sulfur atoms in this compound have the potential to act as selective binding sites for specific metal ions or small molecules. Research on other phosphine-based ligands has demonstrated their utility in creating fluorescent sensors. researchgate.net By attaching a chromophore to the this compound scaffold, it may be possible to design new chemosensors where the binding of an analyte to the phosphinothioic amide moiety induces a detectable change in the chromophore's optical properties. Such sensors could find applications in environmental monitoring or medical diagnostics.

Furthermore, the field of green chemistry could benefit from innovations centered around this compound. Its role as a ligand in catalysis is already established, but future research could focus on its application in environmentally benign solvent systems or its immobilization on solid supports to create heterogeneous catalysts. researchgate.net The development of recoverable and reusable catalysts is a key goal in sustainable chemistry, and the robust nature of ligands featuring di-tert-butylphosphino groups makes them excellent candidates for such applications.

The potential for functionalization of the amide nitrogen or the tert-butyl groups opens up another frontier for innovation. researchgate.net Strategic modification of the molecule could lead to the creation of a library of related ligands with fine-tuned steric and electronic properties. This would enable the systematic optimization of catalytic processes and the development of new materials with tailored characteristics. For example, the introduction of hydrophilic or lipophilic side chains could alter the solubility of the compound and its metal complexes, allowing for their use in a wider range of reaction media.

The table below outlines potential interdisciplinary research areas and the prospective innovations that could arise from the unique properties of this compound.

| Interdisciplinary Field | Key Property of this compound | Potential for Innovation |

| Advanced Materials Science | Steric bulk from di-tert-butyl groups, coordinating ability of the phosphinothioic amide group. | Development of polymer-supported catalysts with high stability and recyclability. Creation of functional materials with tunable intermolecular interactions. |

| Sensor Technology | Selective binding capabilities of the P=S and N-H moieties. | Design of novel chemosensors for the detection of specific metal ions or organic molecules. |

| Green Chemistry | Robustness as a ligand, potential for immobilization. | Formulation of highly efficient and reusable heterogeneous catalysts for sustainable chemical synthesis. |

| Supramolecular Chemistry | Potential for forming well-defined self-assembled structures through coordination and hydrogen bonding. | Construction of novel metallo-supramolecular architectures with interesting catalytic or host-guest properties. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing P,P-di-tert-butylphosphinothioic amide with high purity?

- Methodological Answer : The compound can be synthesized via phosphinamide-directed lithiation, where tert-butyl groups are introduced to a phosphorus precursor followed by thioamide functionalization. A typical approach involves reacting a phosphorus halide with tert-butyl lithium under inert conditions, followed by sulfurization using ammonium sulfide. Purification via column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) and recrystallization in non-polar solvents is recommended. Purity assessment should combine P NMR (expected singlet near δ 50–60 ppm) and elemental analysis .

Q. Which spectroscopic techniques are critical for characterizing This compound, and what key spectral markers indicate successful synthesis?

- Methodological Answer :

- P NMR : A sharp singlet between δ 50–60 ppm confirms the absence of phosphine oxide byproducts.

- IR Spectroscopy : Stretching vibrations at ~2350 cm (P-S bond) and ~1250 cm (P-N bond) are diagnostic.

- X-ray Crystallography : Resolves tert-butyl steric effects and confirms bond angles consistent with trigonal pyramidal geometry at phosphorus. Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Q. What precautions are essential for handling This compound in air-sensitive reactions?

- Methodological Answer : Use Schlenk lines or gloveboxes under nitrogen/argon atmospheres. Store the compound in sealed, flame-dried glassware with molecular sieves. Pre-dry solvents (e.g., THF, toluene) over sodium/benzophenone. Monitor for oxidation via periodic P NMR; if oxide peaks (δ 20–30 ppm) appear, repurify via recrystallization .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic activities of This compound in cross-coupling reactions?

- Methodological Answer : Discrepancies often arise from ligand-to-metal ratios, solvent polarity, and trace moisture. Design a controlled study varying:

- Metal precursors (e.g., Pd vs. Pd).

- Solvent systems (e.g., DMF for polar protic vs. toluene for non-polar).

- Additives (e.g., silver salts to scavenge halides).

Use kinetic profiling (e.g., GC-MS sampling at intervals) to compare turnover frequencies. Statistical tools like ANOVA can identify significant variables .

Q. What strategies optimize the steric and electronic properties of This compound for enantioselective catalysis?

- Methodological Answer :

- Steric Tuning : Replace one tert-butyl group with bulkier substituents (e.g., adamantyl) to enhance chiral induction.

- Electronic Modulation : Introduce electron-withdrawing groups (e.g., -CF) on the aryl backbone to increase metal-ligand bond strength.

Evaluate changes via Hammett plots (for electronic effects) and X-ray structures (for steric crowding). Test enantioselectivity in asymmetric hydrogenation using chiral substrates like α-dehydroamino acids .

Q. How should researchers address conflicting data on the hydrolytic stability of This compound in aqueous media?

- Methodological Answer : Contradictions may stem from pH variability or trace metal catalysis. Conduct stability assays under controlled conditions:

- pH 2–12 buffers at 25°C and 60°C.

- Metal Chelators : Add EDTA to suppress metal-ion-catalyzed hydrolysis.

Monitor degradation via P NMR and LC-MS. Compare half-lives across conditions; Arrhenius plots can extrapolate long-term stability .

Q. What computational methods predict the reactivity of This compound in organometallic complexes?

- Methodological Answer : Use density functional theory (DFT) with B3LYP/6-311+G(d,p) basis sets to model:

- Metal Coordination : Gibbs free energy of ligand-metal binding.

- Transition States : For oxidative addition/reductive elimination steps.

Validate with experimental kinetic isotope effects (KIEs) and XAS (X-ray absorption spectroscopy) for metal-ligand bond distances .

Data Analysis and Experimental Design

Q. How should researchers design experiments to probe the ligand dissociation kinetics of This compound in catalytic cycles?

- Methodological Answer : Use stopped-flow UV-Vis spectroscopy to monitor ligand displacement by competitive binding assays (e.g., with PPh). Fit data to a pseudo-first-order model to extract rate constants (). Correlate with Eyring plots to determine activation parameters (, ) .

Q. What statistical approaches are suitable for analyzing batch-to-batch variability in This compound synthesis?

- Methodological Answer : Perform multivariate analysis (e.g., PCA) on parameters like reaction temperature, stoichiometry, and purity metrics (NMR integration, elemental analysis). Control charts (e.g., Shewhart charts) can identify outliers. Implement design of experiments (DoE) to optimize reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.